REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:4])=[O:3].[C:5]1([C:11]2[CH:16]=[CH:15]C=[CH:13][CH:12]=2)[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[CH2:17]=O.Cl.[CH2:20]([NH:22][CH2:23][CH3:24])[CH3:21].Cl>C(O)C>[CH2:20]([N:22]([CH2:23][CH3:24])[CH2:17][CH2:1][C:2]([C:4]1[CH:13]=[CH:12][C:11]([C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=2)=[CH:16][CH:15]=1)=[O:3])[CH3:21] |f:0.1,3.4|
|
Name
|
biphenyl methyl ketone
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C.C1(=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)NCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
On cooling
|
Type
|
CUSTOM
|
Details
|
of the initial ketone crystallized from the reaction mixture
|
Type
|
CUSTOM
|
Details
|
These were separated
|
Type
|
ADDITION
|
Details
|
by treating the mixture with 500 ml of 10% hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
the aqueous solution was extracted with ethyl acetate
|
Type
|
ADDITION
|
Details
|
by the addition of 10 N aqueous soda
|
Type
|
EXTRACTION
|
Details
|
The liberated base was finally extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying the ethereal solution with sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporating the ether
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(CCC(=O)C1=CC=C(C=C1)C1=CC=CC=C1)CC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |